molecular formula C19H19NO4 B6662294 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid

3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid

Cat. No.: B6662294
M. Wt: 325.4 g/mol
InChI Key: QYEZFWJLTDQBLB-UHFFFAOYSA-N
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Description

3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid is a complex organic compound that features a bicyclic structure fused with a benzoic acid derivative. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the formation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent functionalization steps introduce the carbonylamino and propan-2-yloxybenzoic acid moieties under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: Shares a similar bicyclic structure but lacks the additional functional groups present in 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid.

    3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Another derivative with different substituents, affecting its chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core with functional groups that confer specific reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11(2)24-17-8-7-13(19(22)23)10-16(17)20-18(21)15-9-12-5-3-4-6-14(12)15/h3-8,10-11,15H,9H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEZFWJLTDQBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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